

Structure Elucidation of Peroxydehydrotumulosic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	<i>Peroxydehydrotumulosic acid</i>
CAS No.:	943225-53-4
Cat. No.:	B3030682

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Introduction & Pharmacological Context

Poria cocos (syn. *Wolfiporia cocos*), a medicinal fungus belonging to the Polyporaceae family, is a prolific source of highly oxygenated lanostane-type tetracyclic triterpenoids[1]. Among these, 5 α ,8 α -**peroxydehydrotumulosic acid** and its derivatives represent a unique subclass characterized by an epidioxy (peroxide) bridge spanning the C-5 and C-8 positions[2].

The structural elucidation of epidioxy-tetracyclic triterpenoids is notoriously challenging. The labile nature of the peroxide bond demands specialized, gentle isolation techniques, while the stereochemical assignment of the rigidified lanostane skeleton requires rigorous multidimensional Nuclear Magnetic Resonance (NMR) strategies[3]. Understanding the exact 3D conformation of these molecules is critical, as the α,α -orientation of the peroxide bridge is directly correlated with their potent biological activities, including the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation and cytotoxicity against human gastric cancer cell lines (e.g., MNK-45)[4][5].

This whitepaper provides a field-proven, self-validating methodology for the isolation, spectral elucidation, and stereochemical confirmation of **peroxydehydrotumulosic acid**.

Isolation and Purification Methodology

The extraction of highly oxygenated triterpene acids requires a balance between exhaustive solubilization and the prevention of artifact formation (such as the thermal degradation of the O-O bond).

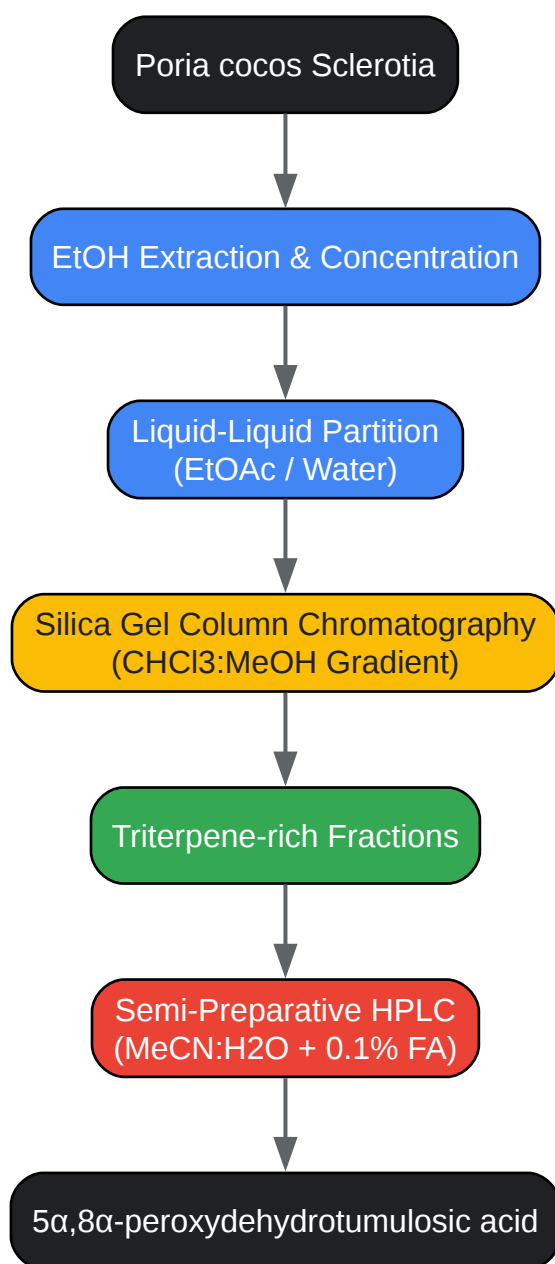
Step-by-Step Extraction Protocol

- Primary Extraction: Pulverize the dried epidermis of *Poria cocos sclerotia* and extract with 95% Ethanol (EtOH) under reflux (3 cycles, 2 hours each).
 - Causality: EtOH is selected over pure non-polar solvents because it effectively disrupts the fungal cell wall matrix while fully solubilizing both the lipophilic lanostane skeleton and its polar carboxylic/hydroxyl moieties.
- Liquid-Liquid Partitioning: Concentrate the EtOH extract under reduced pressure and suspend the residue in distilled
 - . Partition sequentially with Ethyl Acetate (EtOAc).
 - Causality: The EtOAc fraction selectively concentrates the moderately polar triterpene acids while leaving highly polar polysaccharides (like pachyman) in the aqueous layer[1].
- Silica Gel Chromatography: Apply the EtOAc fraction to a normal-phase silica gel column. Elute using a step-gradient of Chloroform/Methanol (
 - :MeOH).
 - Causality: The gradient gradually increases mobile phase polarity, effectively separating non-polar sterols from the highly oxygenated **peroxydehydrotumulosic acid** derivatives[5].
- Semi-Preparative HPLC Purification: Subject the enriched fractions to semi-preparative HPLC using an ODS (C18) column, eluting with an Acetonitrile/Water (

:

) system containing 0.1% Formic Acid.

- Causality: Lanostane triterpenes with a C-21 carboxylic acid exhibit severe peak tailing on standard stationary phases. The addition of 0.1% formic acid suppresses the ionization of the carboxylate group, ensuring sharp peak shapes and enabling the high-resolution separation of closely related epimers[5].



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Isolation workflow for *peroxydehydrotumulosic acid* from *Poria cocos*.

Structural Elucidation Strategy

To build a self-validating proof of structure, researchers must utilize orthogonal analytical techniques. Mass spectrometry provides the molecular formula, while 2D NMR maps the atomic connectivity and 3D spatial arrangement.

Mass Spectrometry (HR-ESI-MS)

- Protocol: Analyze the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in negative ion mode.
- Causality: ESI is a "soft" ionization technique. It is strictly mandated over Electron Ionization (EI-MS) because the high energy of EI causes homolytic cleavage of the fragile epidioxy (O-O) bridge, leading to a false molecular ion peak corresponding to the loss of

[M - 32]. HR-ESI-MS preserves the intact molecule, yielding an accurate

ion at m/z 513.32, which corresponds to the molecular formula

[1].

Self-Validating NMR Stereochemical Assignment

To assign the tetracyclic core and the epidioxy bridge, 1D and 2D NMR spectra must be acquired in Pyridine-

. Pyridine-

disrupts intermolecular hydrogen bonding of the hydroxyl and carboxyl groups, yielding significantly sharper resonances than

or DMSO-

.

- Identify the Lanostane Skeleton (

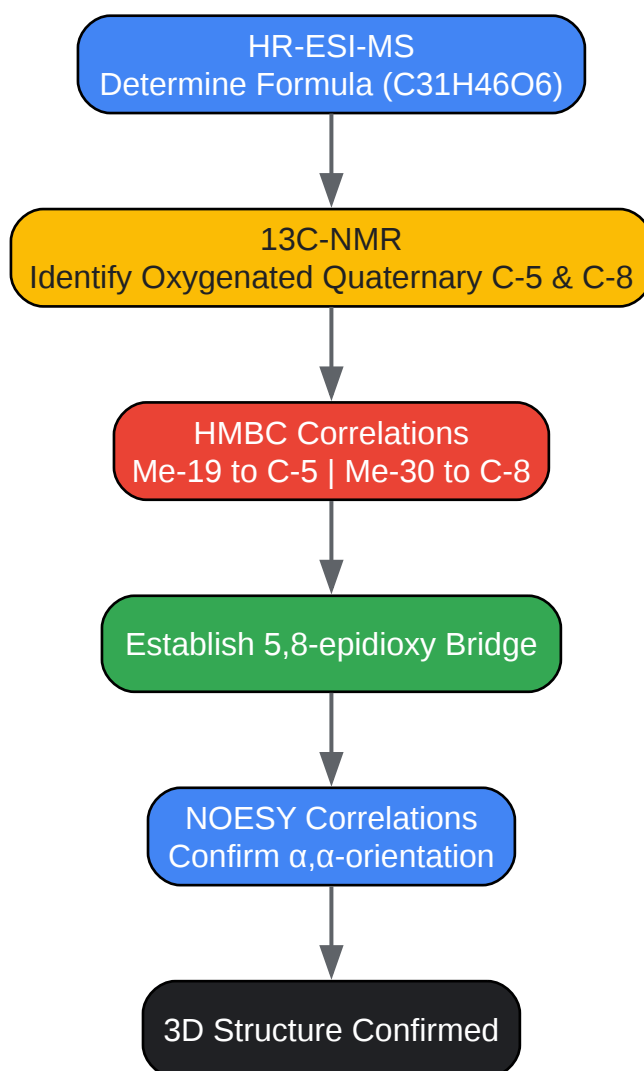
and

NMR): The

NMR spectrum will display 31 distinct carbon resonances. Key indicators of the lanostane skeleton include multiple methyl singlets and a C-21 carboxylic acid signal (

~178.0).

- Map the Epidioxy Bridge (HSQC & HMBC): The presence of the peroxide bridge is flagged by two highly deshielded, oxygenated quaternary carbons at approximately 79.0 (C-5) and 78.5 (C-8).
 - Validation: Use Heteronuclear Multiple Bond Correlation (HMBC). Cross-peaks from the H-19 methyl protons to C-5, and from the H-30 methyl protons to C-8, unambiguously anchor the peroxide linkage to the 5 and 8 positions[3].
- Confirm Stereochemistry (NOESY): The spatial orientation of the epidioxy bridge must be proven. In a NOESY experiment, the correlation of H-17 with H-30 (14 α -Me) indicates an α -orientation. The absence of a NOESY cross-peak between the β -oriented methyls (H-18, H-19) and the peroxide bridge confirms that the epidioxy linkage is strictly α,α -oriented[3].



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Logical workflow for structural elucidation using MS and 2D NMR.

Quantitative Data Presentation

The structural and biological profiles of **peroxydehydrotumulosic acid** and its derivatives are summarized below to facilitate cross-referencing during drug development and metabolomic screening.

Table 1: Physicochemical Properties of Target Compounds

Compound Name	Molecular Formula	Exact Mass	Key Structural Features	Reference
5 α ,8 α -peroxydehydrotumulosic acid		513.32	5 α ,8 α -epidioxy bridge, C-21 carboxylic acid	[1]
3-(2-hydroxyacetoxy)-5 α ,8 α -peroxydehydrotumulosic acid		573.34	3 β -(2-hydroxyacetoxy) substitution	[5]

Table 2: Cytotoxicity and Bioactivity Data

Lanostane triterpenoids exhibit selective toxicity against cancer cells while remaining relatively harmless to normal cells. The epidioxy bridge is hypothesized to contribute to reactive oxygen species (ROS) mediated apoptotic pathways.

Compound	Biological Assay / Target	Cell Line	Activity /	Reference
5 α ,8 α -peroxydehydrotumulosic acid	Cytotoxicity (MTT Assay)	MNK-45 (Human Gastric Cancer)	37.3 μ M	[3]
5 α ,8 α -peroxydehydrotumulosic acid	EBV-EA Activation Inhibition	Raji Cells (TPA-induced)	Active (Inhibitory)	[4]
3-(2-hydroxyacetoxy)-5 α ,8 α -peroxydehydrotumulosic acid	Cytotoxicity (MTT Assay)	MNK-45 (Human Gastric Cancer)	26.2 μ M	[3]

Note: The addition of the 3-(2-hydroxyacetoxy) moiety significantly enhances the cytotoxic profile against MNK-45 cell lines compared to the parent **peroxydehydrotumulosic acid**[3].

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